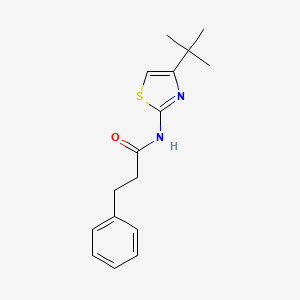
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as TTP488, is a small molecule drug that has been studied for its potential use in treating Alzheimer's disease. TTP488 has been shown to have anti-inflammatory properties and to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In
Mecanismo De Acción
The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is thought to work by blocking the interaction between beta-amyloid and a receptor called RAGE (receptor for advanced glycation end products). This interaction is thought to contribute to the accumulation of beta-amyloid plaques in the brain and to the neuroinflammation that is associated with Alzheimer's disease. By blocking this interaction, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide may reduce the accumulation of beta-amyloid plaques and the associated neuroinflammation.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in the accumulation of beta-amyloid plaques in the brain, a reduction in neuroinflammation, and an improvement in cognitive function. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the neuroinflammation that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in lab experiments is that it has been extensively studied for its potential use in treating Alzheimer's disease. This means that there is a large body of literature on the compound, which can be useful in designing experiments and interpreting results. One limitation of using N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in lab experiments is that it has not yet been approved for use in humans, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide. One area of research is to further explore the mechanism of action of the compound, including its interaction with the RAGE receptor and its effects on beta-amyloid accumulation and neuroinflammation. Another area of research is to explore the potential use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in combination with other drugs for the treatment of Alzheimer's disease. Finally, future research could explore the potential use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been studied extensively for its potential use in treating Alzheimer's disease. In preclinical studies, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain and to improve cognitive function in animal models of Alzheimer's disease. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the neuroinflammation that is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)13-11-20-15(17-13)18-14(19)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCEASXEICLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]propanamide](/img/structure/B4183248.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4183262.png)
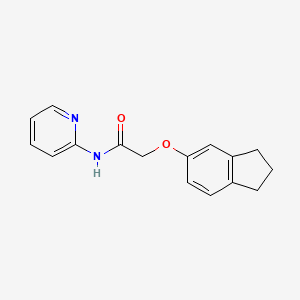
![2-chloro-4,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4183275.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4183283.png)
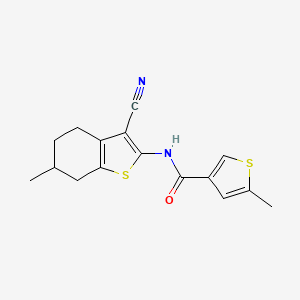


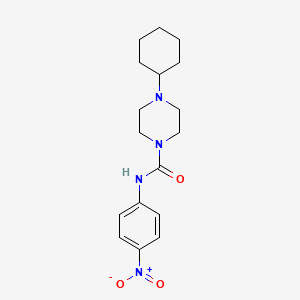
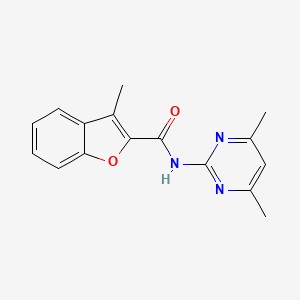
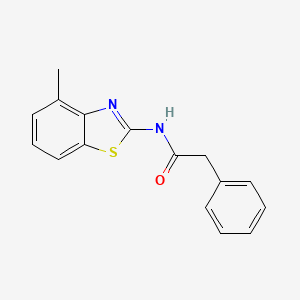
![N-(5-methyl-3-isoxazolyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4183347.png)

![5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183355.png)